molecular formula C10H16N4O2 B12996600 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12996600
M. Wt: 224.26 g/mol
InChI Key: ZQQYNALTTDBTRW-UHFFFAOYSA-N
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Description

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains a triazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a suitable pyrrolidine precursor.

    Final Coupling: The final step involves coupling the triazole and pyrrolidine rings under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the triazole and pyrrolidine rings, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-2-14-7-11-12-9(14)6-13-4-3-8(5-13)10(15)16/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

ZQQYNALTTDBTRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1CN2CCC(C2)C(=O)O

Origin of Product

United States

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